molecular formula C8H5ClN2 B3230669 3-Chloro-1,5-naphthyridine CAS No. 1309379-14-3

3-Chloro-1,5-naphthyridine

Cat. No.: B3230669
CAS No.: 1309379-14-3
M. Wt: 164.59 g/mol
InChI Key: HBGKDHMCARTWNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are analogs of naphthalene, containing two fused pyridine rings with nitrogen atoms at different positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1,5-naphthyridine can be achieved through various methods, including cyclization reactions and cross-coupling reactions. One common method involves the cyclization of 2-chloro-3,5-diaminopyridine in the presence of hexafluoroacetylacetone and a catalyst such as montmorillonite K10 . Another approach is the Suzuki cross-coupling reaction, where 3-bromo-1,5-naphthyridine is reacted with boronic acids in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclization reactions using readily available starting materials and efficient catalysts. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,5-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthyridines, which can have different functional groups such as amines, thiols, and alkoxides

Mechanism of Action

The mechanism of action of 3-Chloro-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it can act as an inhibitor of enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific derivative and its target. For example, some derivatives may inhibit bacterial enzymes, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-1,5-naphthyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

IUPAC Name

3-chloro-1,5-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-6-4-8-7(11-5-6)2-1-3-10-8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGKDHMCARTWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)Cl)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-1,5-naphthyridine
Reactant of Route 2
Reactant of Route 2
3-Chloro-1,5-naphthyridine
Reactant of Route 3
Reactant of Route 3
3-Chloro-1,5-naphthyridine
Reactant of Route 4
3-Chloro-1,5-naphthyridine
Reactant of Route 5
3-Chloro-1,5-naphthyridine
Reactant of Route 6
3-Chloro-1,5-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.